1-Ethyl-3-iodobenzene

概要

説明

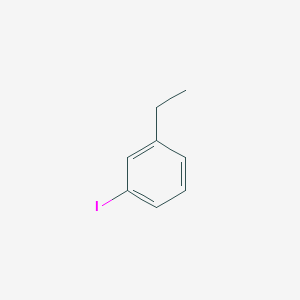

1-Ethyl-3-iodobenzene is an organic compound with the molecular formula C8H9I. It consists of a benzene ring substituted with an ethyl group at the first position and an iodine atom at the third position. This compound is a member of the iodobenzene family and is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis .

準備方法

1-Ethyl-3-iodobenzene can be synthesized through various methods. One common laboratory method involves the diazotization of aniline followed by a Sandmeyer reaction. In this process, aniline is first diazotized using hydrochloric acid and sodium nitrite to form a diazonium salt. This intermediate is then treated with potassium iodide, resulting in the formation of this compound . Industrial production methods may involve the direct iodination of ethylbenzene using iodine and a suitable oxidizing agent under controlled conditions .

化学反応の分析

1-Ethyl-3-iodobenzene undergoes various types of chemical reactions, primarily due to the presence of the iodine atom, which is a good leaving group. Some common reactions include:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with organoboron compounds to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

科学的研究の応用

Chemical Properties and Structure

1-Ethyl-3-iodobenzene is characterized by its iodine atom, which enhances its reactivity compared to non-halogenated analogs. The molecular weight is approximately 232.06 g/mol, and it exhibits properties typical of iodoarenes, such as electrophilicity due to the presence of the iodine substituent.

Applications in Organic Synthesis

-

Cross-Coupling Reactions :

- This compound serves as a coupling partner in various cross-coupling reactions, including Suzuki and Sonogashira reactions. These reactions are fundamental in constructing complex organic molecules, especially in pharmaceuticals and agrochemicals.

- For instance, in a study involving late-stage difluoromethylation, aryl iodides like this compound were coupled with difluoromethyl reagents to access difluoromethylated arenes, demonstrating its utility in creating fluorinated compounds with pharmaceutical relevance .

-

Radical Reactions :

- The compound can act as a radical precursor in reactions mediated by hypervalent iodine reagents. This application is particularly useful for generating C–C and C–O bonds under mild conditions, which are advantageous for synthesizing complex organic molecules .

- A notable example includes the use of iodine(III) to promote cross-dehydrogenative coupling (CDC) reactions involving this compound, facilitating the formation of new carbon bonds without the need for transition metal catalysts .

Case Study 1: Synthesis of Difluoromethylated Arenes

In a systematic study on difluoromethylation processes, researchers utilized this compound as a substrate to synthesize α-difluoroacetates through a three-step one-pot protocol. This method highlighted the efficiency of aryl iodides in forming X–CF2H bonds, showcasing their role in developing new fluorinated pharmaceuticals .

Case Study 2: Radical Pathways in Organic Synthesis

A gram-scale reaction demonstrated that using this compound as a substrate in CDC reactions led to high yields of desired products. This study emphasized the advantages of using such iodinated compounds for efficient synthesis under environmentally friendly conditions .

作用機序

The mechanism of action of 1-ethyl-3-iodobenzene in chemical reactions typically involves the formation of a reactive intermediate through the cleavage of the carbon-iodine bond. This intermediate can then participate in various reactions, such as nucleophilic substitution or coupling reactions. The iodine atom’s ability to stabilize the transition state and facilitate the formation of new bonds is a key aspect of its reactivity .

類似化合物との比較

1-Ethyl-3-iodobenzene can be compared with other iodobenzene derivatives, such as iodobenzene, 1-ethyl-4-iodobenzene, and 1-ethyl-2-iodobenzene. While all these compounds share the presence of an iodine atom on the benzene ring, their reactivity and applications can vary based on the position of the substituents. For example, this compound is unique due to the specific positioning of the ethyl and iodine groups, which can influence its reactivity and the types of reactions it undergoes .

Similar Compounds

Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.

1-Ethyl-4-iodobenzene: Similar to this compound but with the iodine atom at the fourth position.

1-Ethyl-2-iodobenzene: Another isomer with the iodine atom at the second position.

生物活性

1-Ethyl-3-iodobenzene, with the chemical formula and CAS Number 19164-77-3, is an organoiodine compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.

This compound is characterized by the presence of an ethyl group and an iodine atom attached to a benzene ring. Its molecular weight is 232.06 g/mol, and it is classified under the category of halogenated aromatic compounds. The structure can be represented as follows:

Antimicrobial Properties

Research has indicated that halogenated compounds, including iodobenzenes, often exhibit antimicrobial properties. A study highlighted the antibacterial activity of various iodinated aromatic compounds against different bacterial strains. The presence of iodine in the structure of this compound may enhance its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death .

Anticancer Potential

Several studies have investigated the anticancer properties of organoiodine compounds. For instance, iodinated phenyl derivatives have shown promise in inhibiting tumor growth in various cancer models. The mechanism may involve the induction of apoptosis in cancer cells through oxidative stress pathways or interference with DNA synthesis .

A notable case study involved the evaluation of iodobenzene derivatives, including this compound, where it was found that these compounds could inhibit the proliferation of human breast cancer cells (MCF-7) effectively. The study reported a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- DNA Interaction : Iodinated compounds can intercalate into DNA, disrupting replication and transcription processes.

- Membrane Disruption : The hydrophobic nature of the ethyl group may facilitate membrane penetration, enhancing cytotoxic effects on microbial cells .

Toxicity and Safety Profile

While this compound shows promising biological activities, its toxicity profile must also be considered. According to safety data sheets, exposure to this compound can lead to irritation of the skin and eyes. Inhalation or ingestion may cause respiratory distress or gastrointestinal issues . Therefore, handling precautions should be strictly followed.

Summary Table of Biological Activities

特性

IUPAC Name |

1-ethyl-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMZGZMBNXKCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561386 | |

| Record name | 1-Ethyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19164-77-3 | |

| Record name | 1-Ethyl-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。